molecular formula C11H20Cl2N2O6S2 B11958459 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide CAS No. 42514-09-0

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide

Cat. No.: B11958459
CAS No.: 42514-09-0
M. Wt: 411.3 g/mol
InChI Key: DTPNPUYTOQFCIE-UHFFFAOYSA-N
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Description

Properties

CAS No.

42514-09-0

Molecular Formula

C11H20Cl2N2O6S2

Molecular Weight

411.3 g/mol

IUPAC Name

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide

InChI

InChI=1S/C11H20Cl2N2O6S2/c12-3-7-22(18,19)5-1-10(16)14-9-15-11(17)2-6-23(20,21)8-4-13/h1-9H2,(H,14,16)(H,15,17)

InChI Key

DTPNPUYTOQFCIE-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)NCNC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(2-chloroethylsulfonyl)propanoic acid with a suitable amine to form the corresponding amide. This intermediate is then further reacted with another equivalent of 3-(2-chloroethylsulfonyl)propanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide involves its interaction with specific molecular targets. The chloroethylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. This compound may also interfere with cellular pathways by modifying key enzymes or signaling molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(2-Chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide
  • CAS No.: 42514-09-0
  • Molecular Formula : C₁₁H₂₀N₂O₆S₂Cl₂
  • Molecular Weight : 411.322 g/mol .

Structural Features: The compound is a bis-sulfonylated propanamide derivative with two 2-chloroethylsulfonyl groups. The central structure comprises a propanamide backbone, with one sulfonyl group attached to the carbonyl carbon and another linked via an aminomethyl bridge. This arrangement creates a highly polar molecule with significant hydrogen-bonding capacity.

Computed Physicochemical Properties :

Property Value
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 12
Complexity 529
Exact Mass 410.014 g/mol

Comparison with Structurally Similar Compounds

N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide

  • CAS No.: Not explicitly listed (referenced in ).
  • Molecular Formula: Likely C₁₉H₂₁ClNO₃S (estimated).
  • Key Features : Contains a single sulfonyl group attached to a propanamide backbone, with a 4-chlorophenyl ethyl and 2-methylphenylmethyl substituent.
  • Comparison: Functional Groups: Shares the sulfonyl-propanamide motif but lacks the bis-sulfonyl architecture of the target compound. Polarity: Fewer hydrogen bond acceptors (estimated 4–5 vs. Structural Complexity: Simpler backbone (complexity ~300–400 vs. 529) due to fewer substituents .

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

  • CAS No.: 93187-18-9
  • Molecular Formula : C₁₃H₁₄ClN₂O
  • Molecular Weight : 265.72 g/mol .
  • Key Features : A chloro-substituted propanamide linked to an indole-containing ethyl group.
  • Comparison: Functional Groups: Contains a chloro-propanamide group but lacks sulfonyl moieties. Bioactivity Potential: The indole group may confer biological activity (e.g., receptor binding), unlike the target compound’s sulfonyl-dominated structure. Molecular Weight: Significantly lower (265.72 vs. 411.32), suggesting differences in pharmacokinetics .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)

  • Molecular Formula : C₁₆H₁₇N₅O₂S₂
  • Molecular Weight : 375 g/mol .
  • Key Features : Combines sulfanyl, oxadiazole, and thiazole groups with a propanamide backbone.
  • Hydrogen Bonding: More hydrogen bond donors (3–4 vs. 2) due to amino-thiazole and amide groups, possibly improving protein-binding affinity. Thermal Stability: Higher melting point (134–178°C vs. unreported for the target) suggests greater crystallinity .

3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide

  • CAS No.: 732253-21-3
  • Molecular Formula : C₂₃H₂₃ClN₂O₃S₂
  • Molecular Weight : 499.02 g/mol .
  • Key Features : Dual sulfur-containing groups (sulfanyl and sulfamoyl) with a propanamide linker.
  • Comparison :
    • Sulfur Diversity : Combines sulfanyl (S–) and sulfamoyl (SO₂–NH–) groups, contrasting with the target’s sulfonyl (SO₂–) dominance.
    • Aromatic Substituents : Multiple aromatic rings may enhance lipophilicity compared to the target’s aliphatic chloroethyl chains.

Research Implications

  • The target compound’s bis-sulfonyl architecture may enhance reactivity in cross-linking reactions or polymer synthesis, whereas analogs with heterocycles (e.g., 7c) are better suited for pharmaceutical exploration .
  • The high rotatable bond count in the target suggests conformational flexibility, which could be advantageous in designing enzyme inhibitors or molecular probes .

Biological Activity

3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide, known by its CAS number 42514-09-0, is a synthetic organic compound characterized by its unique chemical structure featuring two 2-chloroethylsulfonyl groups and a propanamide backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H20Cl2N2O6S2C_{11}H_{20}Cl_{2}N_{2}O_{6}S_{2}, with a molecular weight of 411.3 g/mol. The structure allows for various chemical interactions, which are vital for its biological activity.

PropertyValue
CAS Number 42514-09-0
Molecular Formula C11H20Cl2N2O6S2
Molecular Weight 411.3 g/mol
IUPAC Name This compound

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and DNA. The chloroethylsulfonyl groups are particularly reactive, enabling the compound to modify key enzymes and signaling molecules within cells, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a related study demonstrated that derivatives of sulfonamide compounds displayed cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it may possess antibacterial activity against specific strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamide compounds were tested against human cancer cell lines. Results indicated that modifications at the chloroethyl position enhanced cytotoxicity, suggesting that structural variations could optimize therapeutic efficacy.
  • Antimicrobial Activity : A recent investigation into the antibacterial properties of sulfonamide derivatives showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, indicating significant antimicrobial potential.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of sulfonamide compounds, including this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the sulfonyl groups can lead to enhanced biological activity.
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth rates when administered in therapeutic doses.
  • Synergistic Effects : Combination therapies involving this compound with traditional chemotherapeutics may yield improved outcomes in resistant cancer types.

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